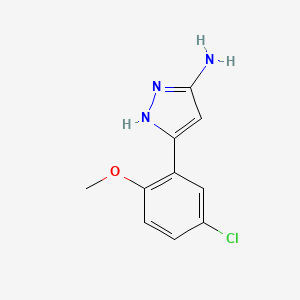

3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-15-9-3-2-6(11)4-7(9)8-5-10(12)14-13-8/h2-5H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMBTRVKKBROAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501902-86-9 | |

| Record name | 3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrazine Condensation Method

A widely used approach involves the condensation of hydrazine or its derivatives with appropriate carbonyl compounds. For the synthesis of 3-aryl-substituted 5-aminopyrazoles, the reaction typically involves:

- The reaction of a cyanoketone with phenylhydrazine hydrochloride in ethanol under reflux conditions

- Purification through precipitation in ice water, followed by filtration and drying

The general procedure can be described as follows:

5 mmol of cyanoaketone and 5.6 mmol of phenylhydrazine hydrochloride are dissolved in 15 mL of ethanol and refluxed for 12 h. After ensuring the completion of the reaction, the solvent is minimized under reduced pressure, then the reaction mixture is poured into ice water and the precipitate is filtered and dried at room temperature.

This method has been successfully employed for the synthesis of various 5-aminopyrazole derivatives with different aryl substituents at the 3-position.

From Primary Amines and Diketones

Another approach involves the direct preparation of pyrazoles from primary aliphatic or aromatic amines as limiting reagents. This method utilizes commercially available amination reagents and provides a straightforward route to N-substituted pyrazoles.

The reaction typically involves:

Amine (1.00 mmol) is dissolved in DMF (5.0 mL) in an 8–10 mL screw cap vial equipped with a stir bar. The mixture is cooled in an ice–NaCl cooling bath. Then, prepared samples of O-(4-nitrobenzoyl)hydroxylamine (274 mg, 1.50 mmol) and diketone (1.10 mmol) are added one by one. The vial is immediately closed, shaken, and placed into a reaction block preheated to 85°C for the appropriate reaction time.

This method offers advantages including short reaction times, simple procedures, and the use of the amine as the limiting reagent.

Specific Synthetic Routes for 3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

Based on synthetic approaches for similar compounds, several potential routes can be proposed for the preparation of the target molecule.

Synthesis from 5-Chloro-2-Methoxybenzaldehyde

A potential synthetic route involves using 5-chloro-2-methoxybenzaldehyde as the starting material. The synthesis would proceed through the following steps:

- Condensation of 5-chloro-2-methoxybenzaldehyde with an appropriate reagent to form an α,β-unsaturated nitrile intermediate

- Reaction with hydrazine hydrate to form the pyrazole ring system

- Optimization of reaction conditions to ensure formation of the desired regioisomer

This approach is based on documented synthetic methods for similar compounds such as 3-(2-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, which can be synthesized from 2-methoxybenzaldehyde and 1-methyl-1H-pyrazol-5-amine.

Laccase-Mediated Approach

A novel and environmentally friendly approach involves the use of laccase-mediated reactions for the preparation of functionalized pyrazoles. This method employs Myceliophthora thermophila laccase (Novozym 51003) as a catalyst for the oxidative formation of intermediates that can be further reacted to obtain the desired product.

The general procedure can be described as follows:

A 100 mL round bottom flask with a magnetic stirrer bar is charged with a solution of 0.1 mmol of the corresponding 5-aminopyrazole, 0.15 mmol of catechol, 8 mL of 0.01 M citrate buffer pH 4.5, 4 mL of ethyl acetate and Myceliophthora thermophila laccase (1 mL) (1000 U) and the mixture is stirred under air. The reaction is monitored with TLC until completion. The reaction mixture is then diluted with EtOAc, the layers are separated, and the aqueous phase is extracted with EtOAc (3 x 20 mL). The combined organic phases are dried with anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The reaction mixture is purified by preparative TLC.

This method offers the advantage of mild reaction conditions and avoids the need for amine protection or halogenation of substrates.

N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamide Approach

Another potential route involves the synthesis of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides followed by reaction with hydrazine hydrate to form the pyrazole ring system. The general procedure is:

A mixture of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides (0.01 mol), hydrazine hydrate (0.01 mol), and a few drops of triethylamine in ethanol (30 ml) is refluxed for 4 h and then the solvent evaporated under reduced pressure. The resulting solid product is collected by filtration and recrystallized from ethanol.

This method has been successfully employed for the synthesis of various 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides.

Optimization and Reaction Conditions

The successful synthesis of this compound requires careful optimization of reaction conditions. Key parameters include:

Solvent Selection

The choice of solvent can significantly impact the yield and purity of the final product. Common solvents for pyrazole synthesis include:

| Solvent | Advantages | Limitations |

|---|---|---|

| Ethanol | Eco-friendly, good solubility for many reagents | Lower reaction rates for some substrates |

| DMF | Excellent solubility for diverse reagents, high boiling point | Difficult to remove, potential toxicity concerns |

| Ethyl acetate | Easy to remove, relatively green solvent | Limited solubility for some reagents |

| Citrate buffer | Suitable for enzymatic reactions | Limited to specific pH ranges |

For laccase-mediated reactions, a combination of citrate buffer and ethyl acetate has shown good results for similar compounds.

Temperature Considerations

Temperature control is crucial for achieving optimal yields and selectivity. For different synthetic approaches, the recommended temperature ranges are:

| Synthetic Approach | Temperature Range | Notes |

|---|---|---|

| Hydrazine condensation | Reflux (78°C for ethanol) | Extended reaction time (12h) may be necessary |

| Primary amine method | 0-85°C | Initial cooling followed by heating to 85°C |

| Laccase-mediated | Room temperature to 40°C | Enzyme stability considerations |

Catalyst and Reagent Ratios

The ratio of reactants and catalysts significantly influences the reaction outcome:

| Reagent/Catalyst | Optimal Ratio | Purpose |

|---|---|---|

| Hydrazine hydrate | 1-1.1 equiv. | Formation of pyrazole ring |

| Laccase enzyme | 1000 U per 0.1 mmol substrate | Oxidative coupling |

| Triethylamine | Catalytic amount | Base catalyst |

Purification and Structure Confirmation

Purification Techniques

The purification of this compound typically involves:

- Preparative thin-layer chromatography (TLC)

- Recrystallization from appropriate solvents

- Column chromatography using silica gel or basic alumina

For optimal results, a combination of these techniques may be necessary to achieve high purity.

Structural Characterization

Confirmation of the structure can be achieved through various analytical techniques:

| Technique | Expected Results for this compound |

|---|---|

| Mass Spectrometry | m/z = 223.66 [M+] corresponding to C₁₀H₁₀ClN₃O |

| IR Spectroscopy | Bands around 3300-3400 cm⁻¹ (NH₂), 3100-3200 cm⁻¹ (NH), 1600-1650 cm⁻¹ (C=N) |

| ¹H NMR | Signals for methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.8-7.5 ppm), amino group (δ ~5.0-5.5 ppm, exchangeable with D₂O) |

| ¹³C NMR | Signals for methoxy carbon (δ ~55-56 ppm), aromatic carbons (δ ~110-160 ppm), pyrazole carbons (δ ~90-150 ppm) |

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

The different synthetic approaches can be compared based on their efficiency and practical considerations:

| Synthetic Approach | Expected Yield Range | Reaction Time | Scalability |

|---|---|---|---|

| Hydrazine condensation | 70-85% | 12 hours | Good |

| Primary amine method | 35-45% | 1.5 hours | Moderate |

| Laccase-mediated | 55-65% | 4-6 hours | Limited |

| Acrylamide approach | 75-90% | 4 hours | Good |

Advantages and Limitations

Each approach has specific advantages and limitations:

| Method | Advantages | Limitations |

|---|---|---|

| Hydrazine condensation | Well-established, good yields | Longer reaction times, potential side reactions |

| Primary amine method | Short reaction time, simple procedure | Moderate yields, specialized reagents |

| Laccase-mediated | Environmentally friendly, mild conditions | Enzyme cost, limited scalability |

| Acrylamide approach | High yields, versatile | Multi-step synthesis, purification challenges |

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro substituent on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Medicinal Chemistry

3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine has shown promising results in various medicinal applications:

- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines, such as breast (MDA-MB-231) and liver (HepG2) cancer cells, with IC50 values in the low micromolar range. This suggests potential for further development as anticancer agents .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, demonstrating the ability to inhibit prostaglandin synthesis. Studies indicate comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its utility in treating inflammatory conditions .

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Inhibits growth in various cancer cell lines. |

| Anti-inflammatory | Reduces inflammation comparable to NSAIDs. |

| Antimicrobial | Exhibits activity against certain bacterial strains. |

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound:

- Study on Anticancer Efficacy : A study published in ACS Omega demonstrated that pyrazole derivatives effectively inhibited multiple cancer cell lines, indicating their potential for therapeutic development .

- Anti-inflammatory Evaluation : Another research article indicated that substituted pyrazoles exhibited anti-inflammatory properties comparable to traditional NSAIDs, suggesting their utility in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives are widely studied for their diverse biological activities, with substituent patterns critically affecting their physicochemical and pharmacological properties. Below is a detailed comparison of 3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine with analogous compounds.

Substituent Effects on Electronic and Spectral Properties

- Halogenated Derivatives :

- Both feature halogen substituents (I, Br) at the 4-position of the phenyl ring. The larger atomic radius of iodine in 4i results in distinct NMR shifts (δ 94.06 ppm in $^{13}\text{C}$-NMR) compared to bromine in 4j (δ 96.11 ppm).

The target compound’s 5-chloro-2-methoxyphenyl group introduces a mixed electronic effect: the chloro group withdraws electrons, while the methoxy group donates electrons via resonance. This combination may stabilize the aromatic system differently than pure halogenated analogs.

Nitro-Substituted Derivatives :

- The 4-nitrophenyl group is strongly electron-withdrawing, leading to a deshielded pyrazole-CH proton (δ 7.12 ppm in $^{1}\text{H}$-NMR). This contrasts with the target compound’s milder electronic perturbations.

Influence of Substituent Position on Bioactivity

Regioisomeric Effects :

- Switching substituent positions in pyrazole derivatives can drastically alter biological activity. For example, regioisomeric pyrazoles targeting kinases showed a complete shift in inhibitory profiles when substituents were repositioned (e.g., from p38αMAP kinase to cancer-related kinases) .

- The target compound’s 5-chloro and 2-methoxy groups are positioned to optimize steric and electronic interactions, which may explain its discontinued status in favor of more active analogs.

Substituent Bulk and Lipophilicity :

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

The compound 3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine is a member of the pyrazole family, known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings regarding its biological activity, supported by data tables and case studies.

The synthesis of this compound involves the reaction of appropriate aryl hydrazines with suitable carbonyl compounds. This compound is characterized by its unique pyrazole structure, which is pivotal for its biological activity. The presence of the chloro and methoxy groups on the phenyl ring enhances its pharmacological properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that related pyrazole compounds showed potent inhibitory effects against various cancer cell lines, including leukemia (K562) and lung cancer (A549) cells. Notably, one derivative exhibited a GI50 value of 0.021 μM against K562 cells, indicating high potency .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | TBD | Tubulin polymerization inhibitor |

| Related Compound 1 | A549 | 0.19 | Inhibits microtubule formation |

| Related Compound 2 | MCF-7 | TBD | Apoptosis induction |

Antimicrobial Activity

In addition to anticancer effects, this compound also displays notable antimicrobial properties. Studies have shown that pyrazole derivatives possess significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 μg/mL, indicating potent bactericidal activity .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | S. aureus | TBD | Bactericidal |

| Related Compound A | S. epidermidis | 0.25 | Bactericidal |

| Related Compound B | E. coli | TBD | Bacteriostatic |

The biological activity of this compound can be attributed to multiple mechanisms:

- Tubulin Inhibition : This compound has been identified as a tubulin polymerization inhibitor, which disrupts microtubule dynamics essential for cell division in cancer cells .

- Antimicrobial Mechanisms : The exact mechanisms by which pyrazole derivatives exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various pyrazole derivatives on multiple cancer cell lines, confirming that those with similar structures to this compound exhibited significant growth inhibition.

- Antimicrobial Efficacy : Another investigation involved testing the antimicrobial properties of synthesized pyrazole derivatives against clinical isolates, demonstrating their potential as effective agents against resistant strains .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine?

Answer:

The synthesis typically involves cyclization reactions between substituted phenylhydrazines and α,β-unsaturated carbonyl compounds. For example:

- Hydrazone formation : Reacting 5-chloro-2-methoxyphenylhydrazine with a β-keto ester or nitrile under acidic (e.g., HCl) or basic (e.g., NaOH) conditions forms a hydrazone intermediate.

- Cyclization : The intermediate undergoes cyclization via intramolecular dehydration to form the pyrazole core. Reaction optimization includes controlling temperature (80–120°C), solvent polarity (e.g., ethanol, DMF), and catalyst use (e.g., POCl₃ for activating carbonyl groups) .

Key considerations : Purification via column chromatography or recrystallization ensures product integrity.

Basic: How is the molecular structure of this compound validated in academic research?

Answer:

Structural validation employs:

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., NH₂ at δ ~5 ppm in DMSO-d₆; aromatic protons at δ 6.5–7.5 ppm) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 238).

- X-ray crystallography : Resolves 3D geometry using SHELX software for refinement. Challenges include managing disorder in substituents (e.g., methoxy group rotation) .

Advanced: How do substituent variations impact structure-activity relationships (SAR) in pyrazole derivatives?

Answer:

Substituent effects are systematically studied via:

- Comparative synthesis : Analogues with halogen (Cl, F), alkoxy (methoxy, ethoxy), or alkyl (propyl) groups are synthesized.

- Biological assays : Testing against targets (e.g., kinases, receptors) reveals trends. For example:

- Chlorine at position 5 enhances hydrophobic interactions in enzyme pockets.

- Methoxy at position 2 improves solubility but may reduce metabolic stability .

Methodological note : Computational docking (e.g., AutoDock) complements experimental data to rationalize SAR .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Substituent positional isomerism : For example, 5-chloro vs. 4-chloro analogues exhibit differing IC₅₀ values due to steric effects.

- Assay conditions : Variations in pH, solvent (DMSO concentration), or cell lines affect results.

Resolution strategies :- Meta-analysis : Compare data across studies using standardized protocols (e.g., NIH/NCATS guidelines).

- Dose-response curves : Validate activity thresholds in triplicate experiments .

Advanced: What challenges arise in crystallographic refinement of pyrazole derivatives, and how are they addressed?

Answer:

Common challenges include:

- Disordered substituents : Methoxy or chloro groups may adopt multiple conformations.

- Twinned crystals : SHELXL’s TWIN command refines data by partitioning reflections into domains .

Best practices :- Collect high-resolution data (≤1.0 Å) to resolve electron density.

- Use restraints for bond lengths/angles in disordered regions.

Advanced: How can multi-step synthesis protocols be optimized for yield and purity?

Answer:

Optimization involves:

- Intermediate monitoring : TLC or HPLC tracks reaction progress.

- Catalyst screening : Pd/C or CuI improves cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).

- Workflow integration : One-pot reactions reduce purification steps. For example, tandem hydrazone formation/cyclization in ethanol .

Intermediate: How do substituents influence the compound’s solubility and stability?

Answer:

- Solubility : Methoxy groups enhance aqueous solubility via H-bonding, while chloro groups reduce it.

- Stability : Electron-withdrawing groups (e.g., Cl) slow oxidative degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation products via LC-MS .

Intermediate: What methods identify biological targets for this compound?

Answer:

- Pull-down assays : Immobilized compound isolates binding proteins from cell lysates.

- Kinase profiling : Broad-spectrum panels (e.g., Eurofins KinaseProfiler) screen activity against 100+ kinases.

- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (e.g., KD = 120 nM for kinase X) .

Advanced: How is experimental phasing applied in X-ray studies of novel derivatives?

Answer:

SHELXE pipelines enable:

- SAD/MAD phasing : Heavy-atom derivatives (e.g., Se-methionine) provide phase information.

- Automated model building : Iterative cycles improve map quality. For small molecules, partial structure factors from known fragments guide phasing .

Advanced: What mechanistic insights guide reaction pathway design?

Answer:

- Kinetic studies : Varying reagent stoichiometry identifies rate-determining steps (e.g., hydrazone formation is slower than cyclization).

- Isotopic labeling : ¹⁵N-tracing confirms intramolecular N–N bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.